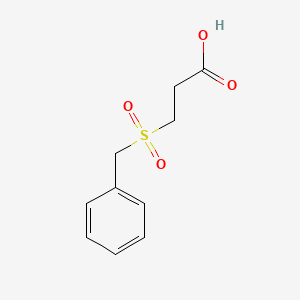
3-苯甲磺酰丙酸
描述
3-Phenylmethanesulfonyl-propionic acid is a chemical compound that is related to a family of sulfonated aromatic compounds. While the specific compound is not directly mentioned in the provided papers, the research does discuss various sulfonated aromatic compounds and their derivatives, which can provide insights into the properties and reactivity of 3-Phenylmethanesulfonyl-propionic acid.
Synthesis Analysis
The synthesis of related sulfonated aromatic compounds involves several strategies. For instance, the preparation of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate using reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents . Another method includes the radical sulfonylation cyclisation of phenyl propiolates with sulfinic acids or sodium sulfinates to synthesize 3-phenylsulfonylcoumarins . These methods could potentially be adapted for the synthesis of 3-Phenylmethanesulfonyl-propionic acid.
Molecular Structure Analysis
The molecular structure of sulfonated aromatic compounds can be complex, with potential for various functional groups and conformations. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid show significant conformational differences and intramolecular aromatic π-π stacking . These structural features are important as they can influence the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Sulfonated aromatic compounds participate in a variety of chemical reactions. The papers describe the use of phenylsulfonic acid functionalized catalysts for the synthesis of tetrahydrobenzo[b]pyrans and various heterocyclic compounds . Additionally, the synthesis of pyrazole triflones and 3,3-diphenyl-3H-pyrazoles involves reactions with sulfone derivatives . These reactions highlight the versatility of sulfonated aromatic compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated aromatic compounds are influenced by their molecular structure. The presence of sulfonic acid groups can impart hydrophilic character and acidity to the compounds. For instance, the sulfonic acid groups anchored to the silica surface of SBA-15-Ph-SO3H are resistant to leaching in organic and aqueous solutions . The stability and reactivity of these groups are crucial for their application as catalysts in organic synthesis.
科学研究应用
蛋白质组学研究
“3-苯甲磺酰丙酸”是一种用于蛋白质组学研究的专业产品 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。这种化合物可用于分析蛋白质结构、相互作用和功能。
生物降解塑料的生产
3-羟基丙酸 (3-HP) 的重要应用之一是其聚合生成聚 (3-羟基丙酸酯) (P-3HP) . P-3HP 是一种生物降解塑料,是人们广泛研究的石油化工塑料替代品之一 .
化学合成
3-HP 是一种重要的基础化学品,在化学合成中具有广泛的应用 . 它包含两个反应基团——羟基和羧基——使其成为各种化学反应中的通用化合物 .
丙烯酸的生产
3-HP 可以进行氧化还原反应生成丙烯酸 . 丙烯酸广泛用于生产粘合剂、塑料包装、纤维和清洁剂 .
1,3-丙二醇 (1,3-PDO) 的生产
另一个可以通过 3-HP 的氧化还原反应获得的产品是 1,3-丙二醇 (1,3-PDO) . 1,3-PDO 用于制造聚三亚甲基对苯二甲酸酯 (PTT),用于地毯、纺织品和薄膜 .
丙二酸的生产
3-HP 也可以转化为丙二酸 ,用于生产特种聚合物、制药产品和电子化学品 .
丙酸产生菌的培养
在乳酸菌 (LAB) 存在的情况下培养丙酸产生菌 (PAB) 是丙酸生产的典型应用 . 丙酸在食品保存和动物饲料中作为防霉剂具有广泛的应用 .
丙烯酰胺和丙烯腈的生产
作用机制
Target of Action
The primary targets of 3-Phenylmethanesulfonyl-propionic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
It has been shown to interact with its targets and cause changes in their activity . For instance, it has been suggested that 3-Phenylmethanesulfonyl-propionic acid may inhibit the activity of Foxo3, a transcription factor involved in protein degradation .
Biochemical Pathways
3-Phenylmethanesulfonyl-propionic acid affects several biochemical pathways. It has been shown to reduce NAD+ synthesis, which subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3 . This leads to an increase in the acetylation of total protein and Foxo3 .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 22826 , which could influence its bioavailability.
Result of Action
The action of 3-Phenylmethanesulfonyl-propionic acid results in several molecular and cellular effects. It has been demonstrated to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro . Furthermore, it effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .
Action Environment
The action, efficacy, and stability of 3-Phenylmethanesulfonyl-propionic acid can be influenced by various environmental factors. For instance, microorganisms encounter acid stress during multiple bioprocesses . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . These factors could potentially influence the action of 3-Phenylmethanesulfonyl-propionic acid.
生化分析
Biochemical Properties
3-Phenylmethanesulfonyl-propionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, which are involved in amino acid metabolism . These interactions are crucial for the compound’s role in facilitating various biochemical processes, including the transfer of amino groups and the synthesis of aromatic amino acids.
Cellular Effects
The effects of 3-Phenylmethanesulfonyl-propionic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Phenylmethanesulfonyl-propionic acid promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation in skeletal muscle cells . Additionally, it activates the aryl hydrocarbon receptor signaling pathway, which is essential for maintaining the integrity of the intestinal epithelial barrier .
Molecular Mechanism
At the molecular level, 3-Phenylmethanesulfonyl-propionic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the activation of the aryl hydrocarbon receptor, which leads to the transcription of genes involved in maintaining the intestinal epithelial barrier . Furthermore, 3-Phenylmethanesulfonyl-propionic acid inhibits the activity of enzymes such as aspartate aminotransferase and aromatic-amino-acid aminotransferase, thereby modulating amino acid metabolism . These interactions highlight the compound’s role in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenylmethanesulfonyl-propionic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for consistent results in in vitro and in vivo studies . Over time, 3-Phenylmethanesulfonyl-propionic acid continues to exert its effects on cellular processes, including the enhancement of the intestinal epithelial barrier and the promotion of myotube hypertrophy .
Dosage Effects in Animal Models
The effects of 3-Phenylmethanesulfonyl-propionic acid vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle mass increase and myotube hypertrophy without adverse effects . At higher doses, there may be potential toxic effects, although specific studies on the toxicity of 3-Phenylmethanesulfonyl-propionic acid are limited. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential adverse effects.
Metabolic Pathways
3-Phenylmethanesulfonyl-propionic acid is involved in several metabolic pathways, including the metabolism of aromatic amino acids. This compound is metabolized by enzymes such as aromatic-amino-acid aminotransferase, which facilitates the conversion of phenylalanine to 3-Phenylmethanesulfonyl-propionic acid . Additionally, it interacts with other metabolic pathways, such as the tricarboxylic acid cycle, by modulating the levels of key metabolites and influencing metabolic flux .
Transport and Distribution
The transport and distribution of 3-Phenylmethanesulfonyl-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake into cells, where it accumulates in specific tissues . The distribution of 3-Phenylmethanesulfonyl-propionic acid within the body is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Phenylmethanesulfonyl-propionic acid is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The localization of 3-Phenylmethanesulfonyl-propionic acid is regulated by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
属性
IUPAC Name |
3-benzylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJEQSCVWZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390387 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90396-02-4 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



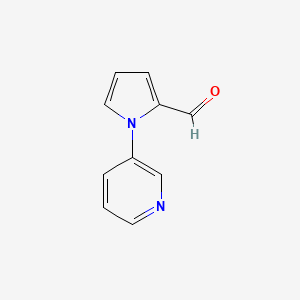



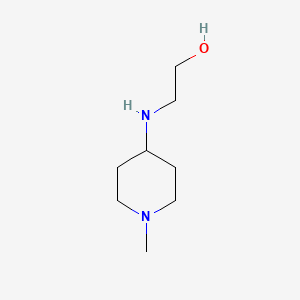

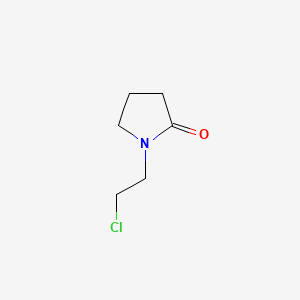

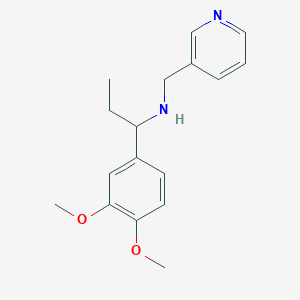
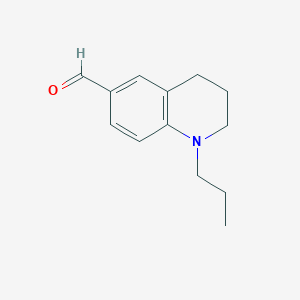


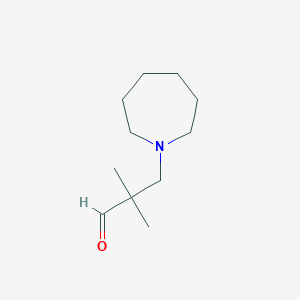
![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)